5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine 2,4,6-trimethylbenzenesulfonate
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Overview
Description
Methamidophos, known by its IUPAC name O,S-dimethyl phosphoramidothioate, is an organophosphate insecticide. It has been widely used in agriculture to control a variety of pests on crops such as potatoes, rice, and vegetables . Due to its high toxicity, its use has been restricted or banned in many countries .
Scientific Research Applications
Methamidophos has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of organophosphates.
Biology: Research on its effects on non-target organisms, including its impact on microbial communities.
Medicine: Investigated for its potential effects on human health, particularly its neurotoxic effects.
Industry: Utilized in the development of pest control products and studied for its environmental impact.
Preparation Methods
Methamidophos can be synthesized through several routes. One common method involves the reaction of dimethyl phosphoramidate with hydrogen sulfide under controlled conditions . Industrial production often involves the use of advanced techniques to ensure high purity and yield. The compound is typically produced as a water-soluble concentrate for agricultural use .
Chemical Reactions Analysis
Methamidophos undergoes various chemical reactions, including:
Oxidation: Methamidophos can be oxidized to form more toxic compounds.
Hydrolysis: It is hydrolyzed in acidic and alkaline conditions, leading to the formation of less toxic products.
Photodegradation: Sunlight accelerates its breakdown in the environment.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but often include less toxic derivatives .
Mechanism of Action
Methamidophos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous nerve signal transmission and ultimately resulting in paralysis and death of the pest . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .
Comparison with Similar Compounds
Methamidophos is often compared with other organophosphates such as acephate and chlorpyrifos. While all these compounds inhibit acetylcholinesterase, methamidophos is unique due to its higher water solubility and faster environmental degradation . Similar compounds include:
Acephate: Less toxic to mammals but also degrades into methamidophos.
Chlorpyrifos: More persistent in the environment and has broader insecticidal activity.
Methamidophos stands out for its rapid action and effectiveness against a wide range of pests, making it a valuable tool in pest management despite its toxicity concerns .
Properties
IUPAC Name |
[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-imino-methyl-λ4-sulfane;2,4,6-trimethylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.C7H6ClF3N2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-14(12)6-5(7(9,10)11)2-4(8)3-13-6/h4-5H,1-3H3,(H,10,11,12);2-3,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXKQLRHVQMYGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.CS(=N)C1=C(C=C(C=N1)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381678 |
Source
|
Record name | 2,4,6-Trimethylbenzene-1-sulfonic acid--5-chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-07-3 |
Source
|
Record name | 2,4,6-Trimethylbenzene-1-sulfonic acid--5-chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175203-07-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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